(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Brand Name: Vulcanchem
CAS No.: 171285-92-0
VCID: VC0168957
InChI:
SMILES:
Molecular Formula: C10H10F2O
Molecular Weight: 184.1826064

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol

CAS No.: 171285-92-0

Cat. No.: VC0168957

Molecular Formula: C10H10F2O

Molecular Weight: 184.1826064

* For research use only. Not for human or veterinary use.

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol - 171285-92-0

Specification

CAS No. 171285-92-0
Molecular Formula C10H10F2O
Molecular Weight 184.1826064

Introduction

Chemical Structure and Properties

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol consists of a partially saturated naphthalene ring with hydroxyl and fluorine substituents. The compound's stereochemistry is designated as (S) at the hydroxyl-bearing carbon, indicating specific three-dimensional arrangement that is crucial for its biological activity.

Basic Chemical Information

The compound possesses the following fundamental chemical characteristics:

PropertyValue
Molecular FormulaC10H10F2O
Molecular Weight184.185 g/mol
IUPAC Name(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
Purity (Commercial)95%
Storage Conditions2-8°C
CAS Number173998-65-7

The structure features a partially saturated naphthalene ring with hydroxyl and fluorine substituents at positions 2, 6, and 8 respectively . The stereochemistry at position 2 is critical for its biological function and pharmaceutical applications.

Structural Characteristics

The compound's structure can be characterized by several key features:

  • A partially hydrogenated naphthalene core (tetrahydronaphthalene)

  • Two fluorine atoms at positions 6 and 8 on the aromatic ring

  • A hydroxyl group at position 2 on the alicyclic portion

  • (S) stereochemistry at the carbon bearing the hydroxyl group

This particular arrangement of functional groups and stereochemistry plays a crucial role in determining the compound's reactivity, solubility, and biological interactions.

Synthesis and Preparation Methods

The synthesis of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol can be accomplished through various synthetic routes, each with specific advantages and limitations.

Synthetic Routes

Multiple synthetic pathways have been established for preparing this compound:

Friedel-Crafts Approach

One common method involves Friedel-Crafts reaction, where a fluorinated aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst. This approach creates the carbon framework necessary for the final structure.

Suzuki Coupling

The Suzuki coupling reaction represents another viable synthetic route, involving cross-coupling of a boronic acid with a halogenated aromatic compound catalyzed by palladium. This method allows for precise control over substitution patterns.

Diels-Alder Reaction

The Diels-Alder reaction pathway involves a cycloaddition between a diene and dienophile to form the desired tetrahydronaphthalene scaffold. This approach is particularly useful for constructing the partially saturated ring system.

Industrial Production

For large-scale production, optimized reaction conditions and specialized equipment are employed:

  • Chemical reactors with precise control systems

  • Continuous flow reactors for improved efficiency

  • Automated systems for consistent product quality

  • Optimized reaction parameters to maximize yield and purity

These industrial methods ensure reliable production of high-quality material suitable for pharmaceutical applications.

Chemical Reactivity

The reactivity of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is primarily determined by its functional groups, particularly the hydroxyl group and the fluorine substituents.

Types of Reactions

The compound participates in several important reaction types:

Oxidation Reactions

The hydroxyl group can undergo oxidation to form ketones or aldehydes, depending on the oxidizing agent and conditions employed. This transformation is useful for further functionalization of the molecule.

Reduction Processes

Reduction reactions can convert the compound to more saturated derivatives, affecting both the hydroxyl group and potentially the aromatic system.

Substitution Reactions

The fluorine atoms, while generally stable, can participate in nucleophilic substitution reactions under specific conditions, allowing for further modification of the molecular structure.

Common Reagents and Conditions

Various reagents are employed for the chemical modification of this compound:

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO4, CrO3Aqueous or organic solvents, controlled temperature
ReductionLiAlH4, NaBH4Anhydrous conditions, inert atmosphere
SubstitutionNaOCH3, KOtBuPolar aprotic solvents, elevated temperature

These reaction conditions must be carefully controlled to achieve selective transformations and prevent unwanted side reactions.

Comparison with Structural Analogues

Understanding the relationship between (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol and its structural analogues provides valuable insights into structure-activity relationships.

Fluorine Substitution Patterns

Different fluorination patterns significantly impact the properties of these compounds:

6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol

This mono-fluorinated analogue (C10H11FO, MW 166.19) exhibits reduced molecular weight and lipophilicity compared to the 6,8-difluoro derivative. The absence of the second fluorine atom alters its electronic properties and metabolic stability.

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-ol

This structural isomer contains fluorines at positions 5 and 7, with the hydroxyl group at position 1 (C10H10F2O, MW 184.18). The altered positions of fluorine atoms change the electronic distribution and steric interactions, affecting solubility (logP: 2.33) and metabolic properties.

1,2,3,4-Tetrahydro-2-naphthol

The non-fluorinated base compound (C10H12O, MW 148.20) serves as a useful reference point. It displays higher hydrophilicity and lower molecular weight, but lacks the metabolic resistance provided by fluorine substitution.

Functional Group Modifications

Variations in functional groups create derivatives with distinct properties:

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

This ketone derivative (C10H8F2O, MW 182.17) serves as a precursor to the alcohol form and enables reductive amination for synthesizing amine intermediates used in pharmaceutical applications.

2-Amino-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol Hydrochloride

This derivative features an amino group at position 2 and a hydroxyl at position 1 (C10H11ClF2NO, MW 249.65). The amino group enhances solubility in acidic conditions, facilitating salt formation in API synthesis.

Comparative Properties Table

CompoundMolecular FormulaMolecular WeightKey Properties
(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-olC10H10F2O184.18Intermediate logP, key pharmaceutical intermediate
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-olC10H11FO166.19Lower MW, reduced lipophilicity
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-olC10H10F2O184.18Different electronic distribution, similar MW
1,2,3,4-Tetrahydro-2-naphtholC10H12O148.20Higher hydrophilicity, lower metabolic stability
6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-oneC10H8F2O182.17Precursor to alcohol, enables reductive amination

This comparative analysis demonstrates how subtle structural changes significantly impact physicochemical and biological properties.

Pharmaceutical Applications

(S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol plays a crucial role in pharmaceutical development, particularly as a building block for active pharmaceutical ingredients.

Role in API Synthesis

The compound serves as a key intermediate in synthesizing (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine, which is incorporated into γ-secretase inhibitors. This amine derivative is essential for producing compounds like nirogacestat (PF-03084014), used in treating desmoid tumors.

Therapeutic Derivatives

Several important therapeutic compounds incorporate structures derived from or related to (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol:

Nirogacestat (PF-03084014)

This γ-secretase inhibitor contains the (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine moiety (C27H43Br2F2N5O, MW 651.48). It exhibits high solubility at low pH (11.4 mg/mL at pH 4.4) but poor solubility at neutral pH. The fluorine atoms enhance target binding and metabolic stability, critical for its anti-tumor activity.

Related Therapeutic Compounds

The patent literature indicates ongoing development of compounds containing this structural element. For example, solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide have been patented, suggesting therapeutic applications .

Biological Activity

The biological activity of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives has been investigated primarily in oncology contexts.

Anticancer Properties

While specific data on the compound itself is limited in the search results, related compounds and derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship

Research indicates that the specific configuration of fluorine atoms in the 6,8-positions enhances several important properties:

  • Increased lipophilicity (logP ~2.33) compared to non-fluorinated analogues

  • Enhanced metabolic resistance

  • Improved bioavailability in APIs

  • Optimized binding to target proteins

The dual fluorine substitution pattern appears particularly effective for γ-secretase inhibitor development, showing superior efficacy over non-fluorinated or alternatively substituted analogues.

Mechanism of Action

The mechanism by which derivatives of this compound exert their effects typically involves:

  • Enhanced binding affinity to specific molecular targets due to fluorine substitution

  • Modulation of biological pathways, particularly those relevant to cancer progression

  • Potential induction of apoptosis pathways in cancer cells

Research and Development Significance

The continued investigation of (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol and related compounds highlights their importance in medicinal chemistry and drug development.

Current Research Focus

Current research involving this compound centers on:

  • Optimization of synthetic routes for improved efficiency and stereoselectivity

  • Development of new derivatives with enhanced pharmacological properties

  • Exploration of additional therapeutic applications beyond oncology

  • Investigation of structure-activity relationships to guide future drug design

Future Directions

The presence of this structure in patent literature indicates ongoing pharmaceutical development . Future research may explore:

  • Novel therapeutic applications beyond current uses

  • Improved formulation strategies to enhance bioavailability

  • Development of combination therapies leveraging its unique properties

  • Further structural modifications to optimize pharmacokinetic profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator